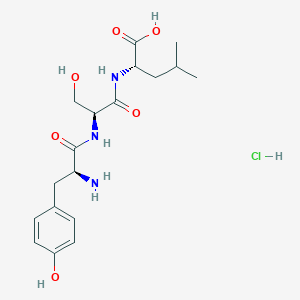

![molecular formula C22H27N5O3 B2505615 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide CAS No. 872848-69-6](/img/structure/B2505615.png)

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

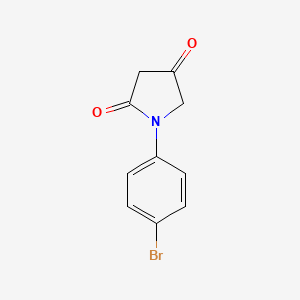

Indole is a heterocyclic compound that is a core part of many natural products and pharmaceuticals . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also a five-membered heterocyclic compound, known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their wide range of biological activities . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

The molecular structure of indole includes a benzene ring fused to a pyrrole ring . Imidazole has a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Indole and imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

Indole is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole is also a white or colorless solid, and it shows both acidic and basic properties .Scientific Research Applications

Anti-Inflammatory Activity

One notable application of compounds related to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide is their anti-inflammatory activity. A study by Verma et al. (1994) synthesized and evaluated the anti-inflammatory activity of novel indole derivatives, showing promising results with a lower ulcerogenic liability than indomethacin. This finding suggests potential therapeutic applications in conditions requiring anti-inflammatory treatment (Verma, Tripathi, Saxena, & Shanker, 1994).

Non-Ulcerogenic Derivatives of NSAIDs

Bhandari et al. (2010) explored the development of non-steroidal anti-inflammatory drugs (NSAIDs) derivatives with reduced gastrointestinal toxicities. They synthesized a series of hybrid molecules that exhibited significant anti-inflammatory, analgesic properties and reduced ulcerogenicity, indicating a pathway for safer NSAIDs (Bhandari, Parikh, Bothara, Chitre, Lokwani, Devale, Modhave, Pawar, & Panda, 2010).

Synthesis of Novel Compounds

Research by Molina et al. (1998) focused on the synthesis of imidazo[4′,5′:3,4]pyrido[2,3-b]indole ring compounds, illustrating the chemical versatility and potential for creating diverse structures using indole derivatives. This expands the scope for synthesizing novel compounds for various applications (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998).

Potential Antipsychotic Agents

Wise et al. (1987) investigated the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing their potential as novel antipsychotic agents. These compounds demonstrated activity in behavioral animal tests without interacting with dopamine receptors, indicating a unique mechanism of action (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

Hydroamination of Indoles

Sobenina et al. (2010) researched the hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones, leading to the formation of various derivatives. This study demonstrates the chemical reactivity of indoles in creating new compounds with potential biological activities (Sobenina, Tomilin, Petrova, Ushakov, Mikhaleva, & Trofimov, 2010).

Mechanism of Action

The mechanism of action of indole and imidazole derivatives can vary widely depending on the specific compound and its biological target. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-3-26(4-2)20(28)15-27-14-18(17-8-5-6-9-19(17)27)21(29)22(30)24-10-7-12-25-13-11-23-16-25/h5-6,8-9,11,13-14,16H,3-4,7,10,12,15H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMGWCUKRXAJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)

![N-(2-carbamoylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide](/img/structure/B2505542.png)

![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2505555.png)